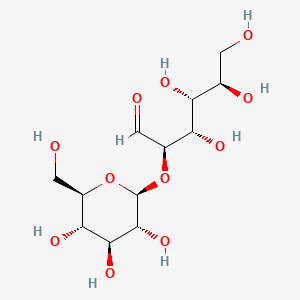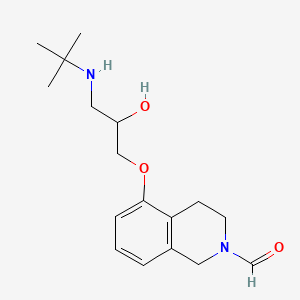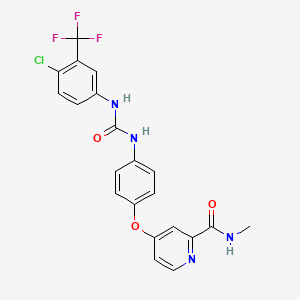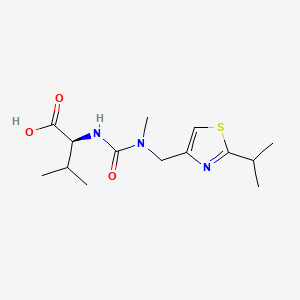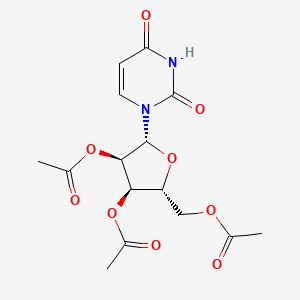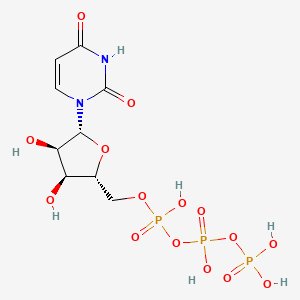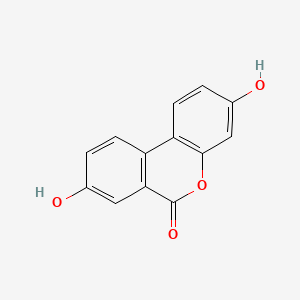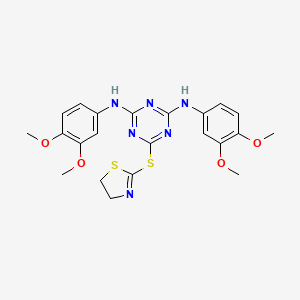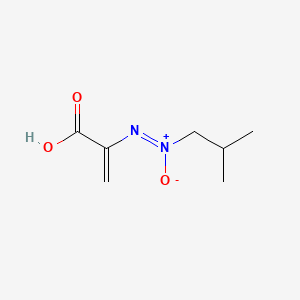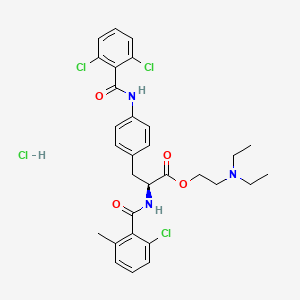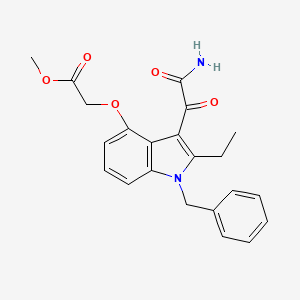
Varespladib methyl
Overview
Description
Varespladib methyl is a synthetic compound known for its potent inhibitory effects on secretory phospholipase A2 (sPLA2) enzymes. It was initially developed as a treatment for inflammatory conditions and acute coronary syndrome. More recently, it has gained attention for its potential use in treating snakebite envenomation due to its ability to inhibit venom sPLA2 toxins .
Mechanism of Action
Target of Action
Varespladib methyl is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting groups IIA, V, and X . These enzymes play a crucial role in the inflammatory response and are implicated in various pathological conditions, including atherosclerosis and coronary artery disease .
Mode of Action
this compound interacts with its targets by binding to and inhibiting the activity of sPLA2 enzymes . This inhibition disrupts the first step of the arachidonic acid pathway of inflammation , thereby reducing inflammation and modulating lipid levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting sPLA2, this compound prevents the release of arachidonic acid from membrane phospholipids, thus disrupting the production of eicosanoids, a group of signaling molecules that mediate inflammatory responses .
Pharmacokinetics
It is known that this compound is an orally bioavailable prodrug of varespladib , suggesting that it can be efficiently absorbed and metabolized into its active form in the body.
Result of Action
The inhibition of sPLA2 by this compound leads to significant positive changes on lipoproteins and inflammation . It reduces inflammation, lowers and modulates lipid levels, and reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, such as cholesterol-lowering statin therapy, can enhance the effects of this compound, leading to further reductions in LDL and inflammatory biomarker levels . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Varespladib methyl is synthesized through a multi-step process involving the esterification of varespladib. The key steps include:
Formation of Varespladib: This involves the reaction of specific aromatic and heterocyclic compounds under controlled conditions to form the active molecule varespladib.
Esterification: Varespladib is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Varespladib methyl undergoes several types of chemical reactions, including:
Hydrolysis: In the body, this compound is hydrolyzed to its active form, varespladib.
Inhibition Reactions: It inhibits the activity of sPLA2 enzymes by binding to their active sites.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs under physiological conditions in the presence of water and enzymes.
Inhibition Reactions: These reactions typically occur in biological systems where this compound interacts with sPLA2 enzymes.
Major Products:
Scientific Research Applications
Varespladib methyl has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of sPLA2 enzymes and their role in various biochemical pathways.
Medicine: this compound has been investigated for its potential to treat acute coronary syndrome, inflammatory diseases, and snakebite envenomation
Industry: It is used in the development of new therapeutic agents targeting sPLA2 enzymes.
Comparison with Similar Compounds
Varespladib: The active form of varespladib methyl, which directly inhibits sPLA2 enzymes.
Other sPLA2 Inhibitors: Compounds such as LY315920 and S-3013 also inhibit sPLA2 enzymes but may differ in their potency and specificity.
Uniqueness: this compound is unique due to its oral bioavailability and its ability to be rapidly converted to the active form, varespladib, in the body. This makes it a versatile compound for both research and therapeutic applications .
Properties
IUPAC Name |
methyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-15-20(21(26)22(23)27)19-16(24(15)12-14-8-5-4-6-9-14)10-7-11-17(19)29-13-18(25)28-2/h4-11H,3,12-13H2,1-2H3,(H2,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYDOJXJUCJUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938196 | |
| Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
A–002 is an orally administered‚ potent inhibitor of secretory phospholipase spla2(spla2)‚ including groups IIA‚ V‚ and X. Atherosclerosis is a disease of the arteries that results from inflammation and the build-up of plaque under the lining of the blood vessel. This build-up can cause vascular swelling and eventual rupture. spla2 levels have been shown to be elevated in patients with both stable and unstable coronary artery disease. Higher levels of the enzyme have been shown to predict an increased risk for future cardiovascular events such as heart attacks and stroke. | |
| Record name | Varespladib methyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
172733-08-3 | |
| Record name | Methyl 2-[[3-(2-amino-2-oxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172733-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Varespladib methyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varespladib methyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VARESPLADIB METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB98NBX3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




